molecular formula C9H9Br2NO3 B1460036 3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol CAS No. 1030445-93-2

3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol

Cat. No. B1460036
M. Wt: 338.98 g/mol
InChI Key: GZPPIISDFUFKGZ-UHFFFAOYSA-N
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Description

3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol is a chemical compound with the molecular formula C9H9Br2NO3 . Its average mass is 338.981 Da and its monoisotopic mass is 336.894897 Da .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol is defined by its molecular formula, C9H9Br2NO3 . The molecule includes several functional groups, including two bromine atoms, an ethoxy group, and a hydroxyimino group.

Scientific Research Applications

Summary of the Application

“3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol” is one of the bromophenols synthesized from red algae. These compounds are known to exhibit interesting and useful biological activities . In particular, this compound has been found to have moderate inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) .

Methods of Application or Experimental Procedures

The compound was synthesized in eight steps with an overall yield of 14.4% . The synthesis involved practical approaches employing bromination, Wolff-Kishner-Huang reduction, and a Friedel-Crafts reaction as key steps .

Results or Outcomes

The inhibitory activities of the synthetic compounds were evaluated by the colorimetric assay. The results showed that these compounds are moderate PTP1B inhibitors . The synthesis of these bromophenol derivatives makes in vivo studies of their structure-activity relationships and inhibition activity against PTP1B possible .

Organic Synthesis: Protodeboronation of Pinacol Boronic Esters

Summary of the Application

“3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol” can be used in the protodeboronation of pinacol boronic esters . This process is a key step in the formal anti-Markovnikov hydromethylation of alkenes .

Methods of Application or Experimental Procedures

The protodeboronation of pinacol boronic esters is achieved through a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .

Results or Outcomes

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Organic Synthesis: Suzuki–Miyaura Coupling

Summary of the Application

“3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol” can be used in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize carbon-carbon bonds .

Methods of Application or Experimental Procedures

The Suzuki–Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst . The boron moiety in “3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol” can be converted into a broad range of functional groups .

Results or Outcomes

The Suzuki–Miyaura coupling is a highly valuable transformation in organic synthesis . It allows for the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules .

properties

IUPAC Name

3,4-dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3/c1-2-15-7-3-6(10)8(11)5(4-12-14)9(7)13/h3-4,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPPIISDFUFKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1O)C=NO)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136265228

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol
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Reactant of Route 6
3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol

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